(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H21N5O5S3 and its molecular weight is 543.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor or intermediary in the synthesis of a wide range of heterocyclic compounds. For example, thiosemicarbazide derivatives are used as building blocks in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, showcasing the compound's utility in creating complex molecular architectures with potential applications in pharmaceuticals and materials science (Elmagd et al., 2017).
Anticancer Activity
Compounds with a thiadiazole backbone, similar to the one , have shown promising anticancer activity. Schiff’s bases containing thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer potential against various human cancer cell lines, indicating the relevance of such compounds in developing new anticancer therapies (Tiwari et al., 2017).
Antimicrobial Properties
Benzothiazole derivatives, including compounds structurally related to the one described, have been designed and synthesized with demonstrated antioxidant activity and potential in mitigating acetaminophen-induced hepatotoxicity. This highlights the compound's possible use in developing treatments or protective agents against oxidative stress and microbial infections (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Research on benzothiazole derivatives has also extended into the field of corrosion science, where such compounds have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. The findings suggest potential industrial applications of these compounds in protecting metals from corrosion (Hu et al., 2016).
Properties
IUPAC Name |
(E)-N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S3/c1-31-15-10-13(11-16(32-2)20(15)33-3)8-9-18(29)25-22-27-28-23(36-22)34-12-19(30)26-21-24-14-6-4-5-7-17(14)35-21/h4-11H,12H2,1-3H3,(H,24,26,30)(H,25,27,29)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENZIOVMBCOZSQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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